HTLV-I Proviral Load Reduction: Oral Prosultiamine vs. Pretreatment Baseline in HAM/TSP Patients
In an open-label clinical trial (N=24 HAM/TSP patients), oral prosultiamine at 300 mg/day for 12 weeks reduced HTLV-I proviral copy numbers in peripheral blood mononuclear cells (PBMCs) from a mean of 2,127 to 1,799 copies/10⁴ PBMCs, representing a significant ~15.4% decrease from baseline [1]. A subset of patients achieved 30–50% reductions [1]. In a separate intravenous pilot (N=6), prosultiamine decreased proviral copy numbers to ~30–50% of pretreatment levels within 14 days [2]. No comparable anti-HTLV-I proviral activity has been demonstrated for benfotiamine, fursultiamine, or sulbutiamine in the peer-reviewed literature [3].
| Evidence Dimension | HTLV-I proviral copy number change in PBMCs (qPCR) |
|---|---|
| Target Compound Data | Mean decrease from 2,127 to 1,799 copies/10⁴ PBMCs (~15.4% reduction; p<0.05 vs. baseline) [1] |
| Comparator Or Baseline | Pretreatment baseline (mean 2,127 copies/10⁴ PBMCs) [1] |
| Quantified Difference | ~328 copies/10⁴ PBMCs absolute reduction; 15.4% relative decrease [1] |
| Conditions | 24 HAM/TSP patients; prosultiamine 300 mg/day oral for 12 weeks [1] |
Why This Matters
Reduction in HTLV-I proviral load is a direct pharmacodynamic marker of infected-cell clearance; no other marketed lipophilic thiamine derivative possesses this evidence, making prosultiamine the only candidate for procurement in HTLV-I-related research.
- [1] Nakamura T, et al. Efficacy of prosultiamine treatment in patients with human T lymphotropic virus type I-associated myelopathy/tropical spastic paraparesis: results from an open-label clinical trial. BMC Med. 2013;11:182. doi:10.1186/1741-7015-11-182. View Source
- [2] Nishiura Y, et al. Disulfide-mediated apoptosis of human T-lymphotropic virus type-I (HTLV-I)-infected cells in patients with HTLV-I-associated myelopathy/tropical spastic paraparesis. Antivir Ther. 2009;14(4):533-42. PMID: 19578238. View Source
- [3] Nakamura T, et al. Preventive/therapeutic agent of HTLV-I-associated myelopathy, and apoptosis promoter. Japanese Patent JP2008-50123A (filed 2007). Abstract via typeset.io. View Source
